molecular formula C20H14ClN3O4 B406494 N-{3-[(3-chlorophenyl)carbamoyl]phenyl}-2-nitrobenzamide

N-{3-[(3-chlorophenyl)carbamoyl]phenyl}-2-nitrobenzamide

Katalognummer: B406494
Molekulargewicht: 395.8g/mol
InChI-Schlüssel: YQCCHQHBKJQVPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-[(3-chlorophenyl)carbamoyl]phenyl}-2-nitrobenzamide is a complex organic compound with the molecular formula C20H14ClN3O4 and a molecular weight of 395.8 g/mol . This compound is characterized by the presence of a nitro group, a chlorophenyl group, and an amide linkage, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(3-chlorophenyl)carbamoyl]phenyl}-2-nitrobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amidation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reagent concentrations, are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

N-{3-[(3-chlorophenyl)carbamoyl]phenyl}-2-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.

    Substitution: Sodium hydroxide or potassium hydroxide in an aqueous medium.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-{3-[(3-chlorophenyl)carbamoyl]phenyl}-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-{3-[(3-chlorophenyl)carbamoyl]phenyl}-2-nitrobenzamide involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)-2-aminobenzamide
  • N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)-2-hydroxybenzamide

Uniqueness

N-{3-[(3-chlorophenyl)carbamoyl]phenyl}-2-nitrobenzamide is unique due to the presence of both a nitro group and a chlorophenyl group, which confer distinct chemical reactivity and biological activity compared to its analogs .

Eigenschaften

Molekularformel

C20H14ClN3O4

Molekulargewicht

395.8g/mol

IUPAC-Name

N-[3-[(3-chlorophenyl)carbamoyl]phenyl]-2-nitrobenzamide

InChI

InChI=1S/C20H14ClN3O4/c21-14-6-4-8-16(12-14)22-19(25)13-5-3-7-15(11-13)23-20(26)17-9-1-2-10-18(17)24(27)28/h1-12H,(H,22,25)(H,23,26)

InChI-Schlüssel

YQCCHQHBKJQVPZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl)[N+](=O)[O-]

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.